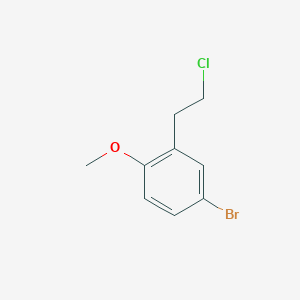
4-Bromo-2-(2-chloroethyl)-1-methoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2-(2-chloroethyl)-1-methoxybenzene, also known as BCEE, is a chemical compound that belongs to the family of alkylating agents. It is widely used in scientific research for its ability to modify the structure of DNA and RNA molecules. BCEE is synthesized through a multi-step process, which involves the reaction of 4-bromo-1-methoxybenzene with thionyl chloride, followed by the reaction with ethylene oxide and finally with hydrogen chloride.
Wirkmechanismus
4-Bromo-2-(2-chloroethyl)-1-methoxybenzene is an alkylating agent that works by adding an alkyl group to the DNA or RNA molecule. This modification can lead to DNA or RNA damage, which can result in cell death or mutations. 4-Bromo-2-(2-chloroethyl)-1-methoxybenzene is a bifunctional alkylating agent, which means that it can add two alkyl groups to the DNA or RNA molecule. This makes 4-Bromo-2-(2-chloroethyl)-1-methoxybenzene a potent and effective tool for modifying DNA and RNA structure.
Biochemical and Physiological Effects:
4-Bromo-2-(2-chloroethyl)-1-methoxybenzene has been shown to have a variety of biochemical and physiological effects. It has been shown to induce DNA damage, inhibit DNA synthesis, and induce cell death. 4-Bromo-2-(2-chloroethyl)-1-methoxybenzene has also been shown to have antitumor activity, making it a potential therapeutic agent for cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-Bromo-2-(2-chloroethyl)-1-methoxybenzene is its potency and effectiveness as an alkylating agent. It is also relatively easy to synthesize and can be used in a variety of research applications. However, 4-Bromo-2-(2-chloroethyl)-1-methoxybenzene also has some limitations. It can be toxic to cells at high concentrations, and its effects can be difficult to predict. Additionally, 4-Bromo-2-(2-chloroethyl)-1-methoxybenzene can be difficult to handle due to its reactivity and potential for toxicity.
Zukünftige Richtungen
There are many future directions for research involving 4-Bromo-2-(2-chloroethyl)-1-methoxybenzene. One potential direction is the development of new therapeutic agents based on the structure of 4-Bromo-2-(2-chloroethyl)-1-methoxybenzene. Researchers could also investigate the effects of 4-Bromo-2-(2-chloroethyl)-1-methoxybenzene on different types of cells and tissues, as well as its potential for use in gene therapy. Additionally, researchers could explore the use of 4-Bromo-2-(2-chloroethyl)-1-methoxybenzene in combination with other drugs or therapies to enhance its effectiveness. Overall, 4-Bromo-2-(2-chloroethyl)-1-methoxybenzene is a valuable tool for scientific research, and its potential for future applications is vast.
Synthesemethoden
The synthesis of 4-Bromo-2-(2-chloroethyl)-1-methoxybenzene involves several steps. The first step is the reaction of 4-bromo-1-methoxybenzene with thionyl chloride to form 4-bromo-2-chloro-1-methoxybenzene. The second step involves the reaction of 4-bromo-2-chloro-1-methoxybenzene with ethylene oxide to form 2-(2-chloroethyl)-4-bromo-1-methoxybenzene. Finally, the third step involves the reaction of 2-(2-chloroethyl)-4-bromo-1-methoxybenzene with hydrogen chloride to form 4-bromo-2-(2-chloroethyl)-1-methoxybenzene.
Wissenschaftliche Forschungsanwendungen
4-Bromo-2-(2-chloroethyl)-1-methoxybenzene is widely used in scientific research for its ability to modify the structure of DNA and RNA molecules. It is commonly used as an alkylating agent to study the effects of DNA and RNA modification on cellular processes. 4-Bromo-2-(2-chloroethyl)-1-methoxybenzene has been used in a variety of research fields, including cancer research, genetic research, and molecular biology.
Eigenschaften
IUPAC Name |
4-bromo-2-(2-chloroethyl)-1-methoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrClO/c1-12-9-3-2-8(10)6-7(9)4-5-11/h2-3,6H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZBBGWBYMYVINA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-(2-chloroethyl)-1-methoxybenzene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

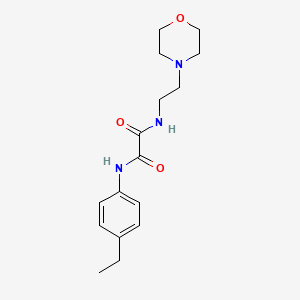
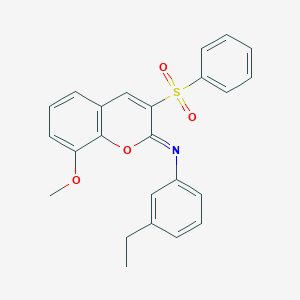
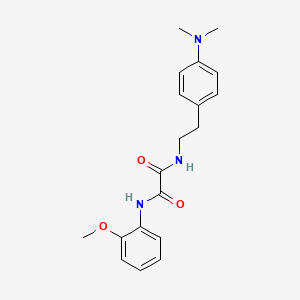
![2-((3-(3-isopropoxypropyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2662090.png)
![4-(2-ethoxybenzyl)-1-((2,4,6-trimethylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2662091.png)

![2-[(4-fluorophenyl)sulfanyl]-N-(naphthalen-1-yl)acetamide](/img/structure/B2662095.png)
![N-(2,3-dimethylphenyl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2662097.png)
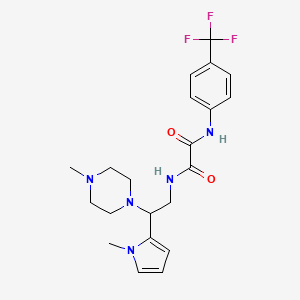
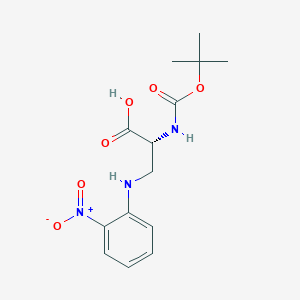
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(4-fluorophenyl)propanoic acid](/img/structure/B2662101.png)


